2,5-Dichloro-4-nitrophenol

Vue d'ensemble

Description

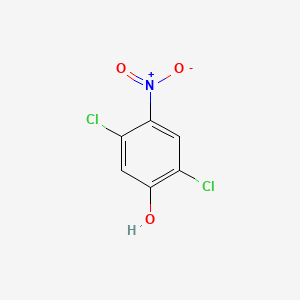

2,5-Dichloro-4-nitrophenol is an aromatic compound with the molecular formula C6H3Cl2NO3. It is characterized by the presence of two chlorine atoms and one nitro group attached to a phenol ring. This compound is known for its applications in various chemical processes and its role as an intermediate in the synthesis of other chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-nitrophenol typically involves the nitration of 2,5-dichlorophenol. The reaction is carried out by slowly adding 2,5-dichlorophenol to a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature between 45-50°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dichloro-4-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin and hydrochloric acid.

Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding phenols.

Oxidation: The phenolic group can be oxidized to quinones under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Substitution: Aqueous sodium hydroxide or potassium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2,5-Dichloro-4-aminophenol.

Substitution: 2,5-Dihydroxy-4-nitrophenol.

Oxidation: 2,5-Dichloro-4-benzoquinone.

Applications De Recherche Scientifique

Chemistry

DCNP serves as an important intermediate in the synthesis of various organic compounds, including:

- Dyes : Utilized in the production of synthetic dyes due to its reactive chlorine and nitro groups.

- Pesticides : Acts as a precursor in the synthesis of agrochemicals.

- Pharmaceuticals : Investigated for its potential use in creating drugs with antimicrobial properties.

Biology

In biological research, DCNP is used as a model compound to study:

- Chlorinated Phenols : Its effects on biological systems help understand the toxicity and degradation pathways of similar compounds.

- Microbial Degradation : Studies have shown that certain bacteria can degrade DCNP under aerobic conditions. For instance, Cupriavidus sp. has been identified as capable of degrading this compound through specific biochemical pathways .

Case Study: Bioremediation

A laboratory-scale study demonstrated that a strain of Rhodococcus could degrade DCNP alongside other nitrophenols. This suggests its applicability for in situ bioremediation strategies aimed at cleaning contaminated sites .

Environmental Science

DCNP's environmental impact is significant due to its potential for degradation by microorganisms. The degradation process converts DCNP into less toxic substances, making it a candidate for bioremediation efforts:

- Biodegradation Pathways : Research indicates that DCNP can be metabolized by bacteria into non-toxic products via specific enzymatic reactions.

Toxicity and Safety Considerations

DCNP is classified as harmful if swallowed and causes skin irritation. Safety measures should be taken when handling this compound to prevent exposure .

Table 2: Toxicological Data

| Property | Value |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-4-nitrophenol involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound can also act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane and affecting cellular energy production .

Comparaison Avec Des Composés Similaires

- 2-Chloro-4-nitrophenol

- 2-Chloro-5-nitrophenol

- 4-Chloro-2-nitrophenol

- 2,6-Dichloro-4-nitrophenol

Comparison: 2,5-Dichloro-4-nitrophenol is unique due to the specific positioning of its chlorine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it exhibits distinct chemical behavior in substitution and reduction reactions, making it valuable for specific synthetic applications .

Activité Biologique

2,5-Dichloro-4-nitrophenol (DCNP) is a compound of significant interest due to its biological activity and environmental implications. This article explores its biological interactions, degradation pathways, toxicity, and relevant case studies.

This compound is a chlorinated nitrophenol derivative. Its chemical structure is characterized by two chlorine atoms and one nitro group attached to a phenolic ring. This configuration influences its reactivity and biological interactions.

1. Interaction with Bacterial Enzymes

Research indicates that DCNP exhibits biological activity primarily through its interaction with bacterial enzymes. For example, Cupriavidus sp. CNP-8 can utilize DCNP as a sole carbon and nitrogen source, indicating its potential for biodegradation. The degradation pathway involves the conversion of DCNP to less harmful compounds via enzymatic reactions catalyzed by FAD-dependent monooxygenases.

Table 1: Degradation Pathways of this compound

| Organism | Degradation Product | Pathway Description |

|---|---|---|

| Cupriavidus sp. CNP-8 | 1,2,4-benzenetriol | Utilizes DCNP through monooxygenase pathways |

| Burkholderia sp. RKJ 800 | Hydroquinone | Degraded via hydroquinone pathway |

2. Toxicological Profiles

The toxicological profile of DCNP has been studied in various organisms. It has been shown to exhibit significant toxicity in aquatic environments, leading to adverse effects on fish and invertebrates. The toxicity levels are often assessed using LC50 values (lethal concentration for 50% of the test population).

Table 2: Toxicity Data for this compound

| Species | LC50 (mg/L) | Exposure Duration |

|---|---|---|

| Fish (e.g., Oncorhynchus mykiss) | 12.5 | 96 hours |

| Daphnia magna | 15.0 | 48 hours |

Case Study 1: Biodegradation in Contaminated Sites

A study investigated the use of Cupriavidus sp. CNP-8 for bioremediation in soils contaminated with nitrophenols, including DCNP. The results demonstrated effective degradation capabilities, reducing the concentration of DCNP significantly over a period of weeks.

Case Study 2: Environmental Impact Assessment

Another research focused on the environmental impact of DCNP in aquatic ecosystems. It was found that the presence of DCNP led to decreased biodiversity and altered community structures in affected water bodies . The study emphasized the need for monitoring and regulation of such compounds to protect aquatic life.

Pharmacokinetics and Metabolism

Research into the pharmacokinetics of DCNP suggests that it can be absorbed by various organisms, leading to potential bioaccumulation. The metabolism typically involves conjugation reactions mediated by sulfotransferases, which play a crucial role in detoxifying xenobiotics .

Propriétés

IUPAC Name |

2,5-dichloro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQWBOCFVUBGEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207163 | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-57-4 | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichloro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions 2,5-dichloro-4-nitrophenol as a sulfation inhibitor. What is the significance of sulfation in this context, and how does its inhibition relate to the research on 2,4-diaminotoluene?

A1: [] This study investigates how 2,4-diaminotoluene (2,4-DAT), a known hepatocarcinogen, is metabolized in the liver and whether these metabolic processes contribute to its carcinogenic properties. One of the key metabolic pathways studied is sulfation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.